N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Thiazolo[4,5-b]pyridine derivatives have been synthesized and studied for their diverse biological activities . They have shown a broad range of interesting biological activities, such as analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties .
Synthesis Analysis
A series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of thiazolo[4,5-b]pyridine derivatives was established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[4,5-b]pyridine derivatives include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Scientific Research Applications
Role in Central Nervous System (CNS) Drug Synthesis
Research has identified functional chemical groups within compounds that may act on the Central Nervous System (CNS), highlighting the potential of heterocycles, including structures similar to N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide, as lead molecules for synthesizing compounds with CNS activity. These compounds exhibit a range of effects from depressants to stimulants, suggesting their use in developing novel CNS-acting drugs (Saganuwan, 2017).
Potential in Optical Sensors and Medicinal Chemistry
Compounds with heteroatoms, such as those found in this compound, have been employed as recognition units in the synthesis of optical sensors and hold a range of biological and medicinal applications. These properties make them suitable for use as sensing materials and probes (Jindal & Kaur, 2021).
Applications in Synthesis of Complex Compounds
The chemistry and properties of similar heterocyclic compounds have been reviewed, summarizing their applications in the synthesis of complex compounds, including their biological and electrochemical activities. This indicates the versatility and potential of such compounds in creating novel materials with specific functions (Boča, Jameson, & Linert, 2011).
Novel Synthesis Approaches
Research on the novel synthesis of compounds like omeprazole demonstrates the importance of heterocyclic compounds in pharmaceutical development, highlighting the methodologies for creating effective and efficient synthesis routes. These insights contribute to the broader understanding of synthesizing related compounds with potential pharmaceutical applications (Saini et al., 2019).
Optoelectronic Material Development
The exploration of functionalized quinazolines and pyrimidines, including structures akin to this compound, for optoelectronic materials reveals their significance in electronic devices and luminescent elements. These findings highlight the compound's potential in the development of advanced materials for technological applications (Lipunova et al., 2018).
Mechanism of Action
While the mechanism of action for the specific compound “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is not available, thiazolo[4,5-b]pyridines are known to have diverse biological activities. For example, they are known as ErbB family of tyrosine kinase (EGFR) inhibitors, G-protein coupled receptors (mGluR 5) antagonists, and as 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III inhibitors .
properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-8-5-9(2)17-14-13(8)23-16(18-14)19-15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7H2,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJJPAGKMKMNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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